N-(1-benzyl-4-piperidyl)-N'-[(E)-3-(2-thienyl)-2-propenoyl]thiourea
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Overview
Description
N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-thienyl)-2-propenoyl]thiourea is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a thienyl-propenoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-thienyl)-2-propenoyl]thiourea typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, such as 1-benzyl-4-piperidone and 3-(2-thienyl)-2-propenoyl chloride. These intermediates are then reacted with thiourea under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve the best results.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-thienyl)-2-propenoyl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-thienyl)-2-propenoyl]thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-thienyl)-2-propenoyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-furyl)-2-propenoyl]thiourea
- N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-pyridyl)-2-propenoyl]thiourea
- N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-phenyl)-2-propenoyl]thiourea
Uniqueness
N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-thienyl)-2-propenoyl]thiourea is unique due to its specific structural features, such as the thienyl-propenoyl moiety, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C20H23N3OS2 |
---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
(E)-N-[(1-benzylpiperidin-4-yl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C20H23N3OS2/c24-19(9-8-18-7-4-14-26-18)22-20(25)21-17-10-12-23(13-11-17)15-16-5-2-1-3-6-16/h1-9,14,17H,10-13,15H2,(H2,21,22,24,25)/b9-8+ |
InChI Key |
PXGXJSQVLPWPDE-CMDGGOBGSA-N |
Isomeric SMILES |
C1CN(CCC1NC(=S)NC(=O)/C=C/C2=CC=CS2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC1NC(=S)NC(=O)C=CC2=CC=CS2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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